![molecular formula C19H18ClN3O2 B2590124 (4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941928-06-9](/img/structure/B2590124.png)

(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

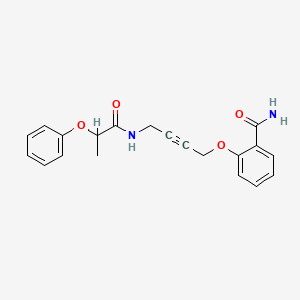

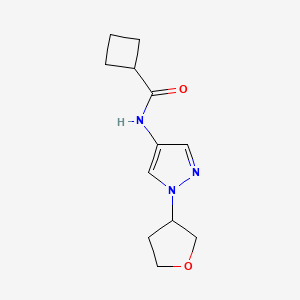

This compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a furo[3,2-b]pyridin-2-yl group, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products including pharmaceuticals, dyes, and plastics.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Aplicaciones Científicas De Investigación

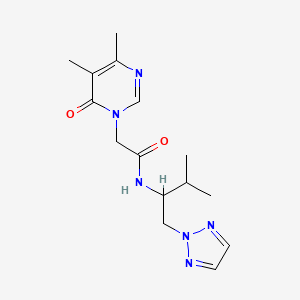

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives are significant in clinical applications, mainly for treating depression, psychosis, or anxiety. Their metabolism involves extensive pre-systemic and systemic processing, including N-dealkylation leading to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. Some derivatives are explored for their potential in treating tuberculosis, showcasing the breadth of therapeutic applications of piperazine compounds (S. Caccia, 2007; V. Makarov & K. Mikušová, 2020).

Therapeutic Potential

Piperazine derivatives demonstrate diverse therapeutic uses across antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. Modification of the piperazine nucleus alters medicinal potential, illustrating the chemical's versatility in drug design. The comprehensive examination of piperazine-based molecules in therapy suggests a broad spectrum of potential diseases that could benefit from these compounds (A. Rathi et al., 2016).

Toxicology and Environmental Impact

Understanding the toxicological profile of piperazine derivatives, including their environmental impact, is crucial for developing safer pharmaceuticals. Research on chlorophenols, often used in the synthesis of these compounds, suggests moderate toxicity to aquatic life, with implications for the design and disposal of piperazine-based drugs (K. Krijgsheld & A. D. Gen, 1986).

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states .

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance , suggesting that this compound may interact with its targets to induce changes in the body.

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biological activities , suggesting that this compound may affect multiple pathways and their downstream effects.

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance , which may impact the bioavailability of this compound.

Result of Action

Piperazine derivatives are known to be involved in a variety of biological activities , suggesting that this compound may have various molecular and cellular effects.

Action Environment

It is known that environmental factors can influence the action of many compounds .

Propiedades

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-13-5-6-17-16(21-13)12-18(25-17)19(24)23-9-7-22(8-10-23)15-4-2-3-14(20)11-15/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDHEWDDGQEVAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)

![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)